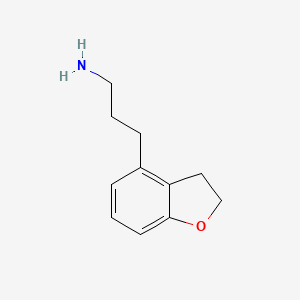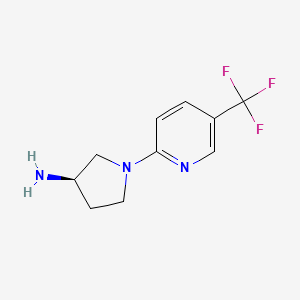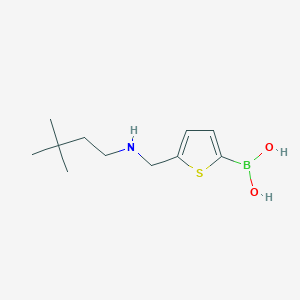
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a thiophene ring and a dimethylbutylamino group
Métodos De Preparación
The synthesis of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amino Group: The dimethylbutylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dimethylbutylamino group.
Boronic Acid Formation:
Análisis De Reacciones Químicas
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Coupling Reactions: The boronic acid group can undergo Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of (5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes or modulate biological pathways . The thiophene ring and amino group also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
(5-(((3,3-Dimethylbutyl)amino)methyl)thiophen-2-yl)boronic acid can be compared with other boronic acid derivatives and thiophene-based compounds:
Boronic Acid Derivatives: Similar compounds include phenylboronic acid and benzylboronic acid, which also interact with biological molecules through their boronic acid groups.
Thiophene-Based Compounds: Compounds such as 2-aminothiazole and 2,3,4-trisubstituted thiophenes share structural similarities and exhibit various biological activities.
Propiedades
Fórmula molecular |
C11H20BNO2S |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
[5-[(3,3-dimethylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO2S/c1-11(2,3)6-7-13-8-9-4-5-10(16-9)12(14)15/h4-5,13-15H,6-8H2,1-3H3 |
Clave InChI |
VMKKMKLKSAQNFQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCCC(C)(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
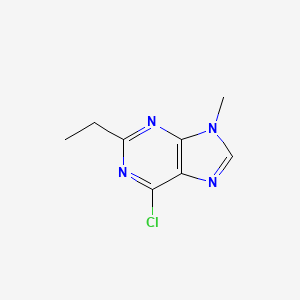
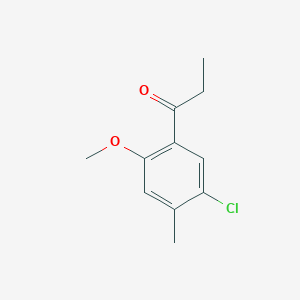
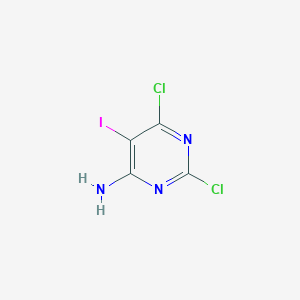
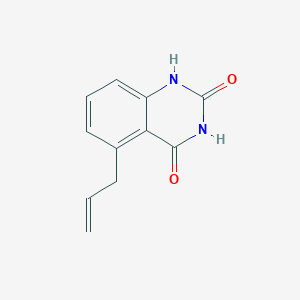
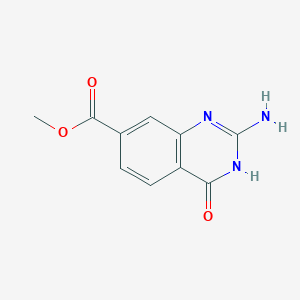
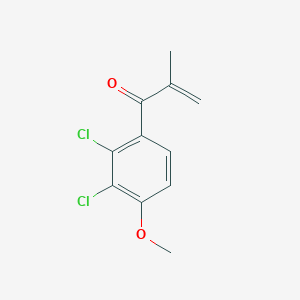
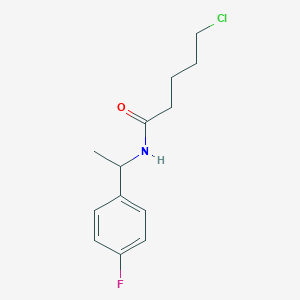
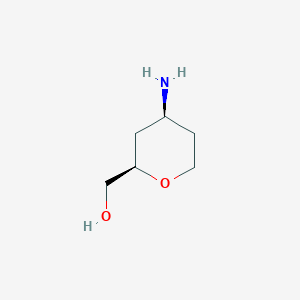
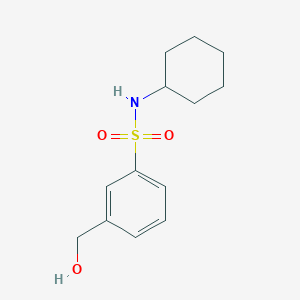

![2-[(2,3-Difluorobenzyl)thio]pyrimidine-4,6-diol](/img/structure/B8358792.png)
